molecular formula C17H23N3O2 B8420979 tert-butyl 4-(1H-indol-6-yl)piperazine-1-carboxylate

tert-butyl 4-(1H-indol-6-yl)piperazine-1-carboxylate

Cat. No.: B8420979
M. Wt: 301.4 g/mol
InChI Key: NMQPVLFAFAZYKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(1H-indol-6-yl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C17H23N3O2 and its molecular weight is 301.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H23N3O2

Molecular Weight

301.4 g/mol

IUPAC Name

tert-butyl 4-(1H-indol-6-yl)piperazine-1-carboxylate

InChI

InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)20-10-8-19(9-11-20)14-5-4-13-6-7-18-15(13)12-14/h4-7,12,18H,8-11H2,1-3H3

InChI Key

NMQPVLFAFAZYKC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC3=C(C=C2)C=CN3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Pd2(dba)3 (30 mg, 0.026 mmol), tert-butyl piperazine-1-carboxylate (570 mg, 3.06 mmol), X-Phos (CAS Number: 564483-18-7, 40 mg, 0.077 mmol) and 6-bromo-1H-indole (500 mg, 2.55 mmol) were added to THF (2 mL) in a sealed reactor. After adding lithium hexamethyldisilazide (LHMDS; 1 M in THF, 5.61 mL, 5.6 mmol) at room temperature, the mixture solution was stirred at 65° C. for 24 hours in a sealed state. After cooling to room temperature, the reaction was terminated with saturated ammonium chloride aqueous solution. After extraction with ethyl acetate, the collected organic layer was washed with saturated sodium bicarbonate aqueous solution and brine and then concentrated by drying with anhydrous sodium sulfate. The residue was purified by chromatography (silica gel, EA:Hx=1:2). The target compound (334 mg) was obtained as white solid.
Quantity
5.61 mL
Type
reactant
Reaction Step One
Quantity
570 mg
Type
reactant
Reaction Step Two
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
30 mg
Type
catalyst
Reaction Step Two
Quantity
40 mg
Type
catalyst
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two

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